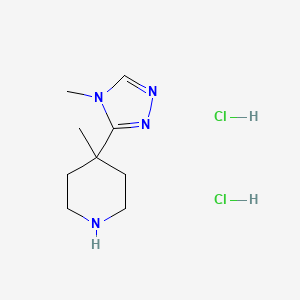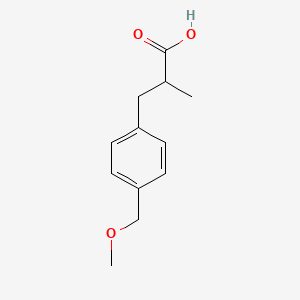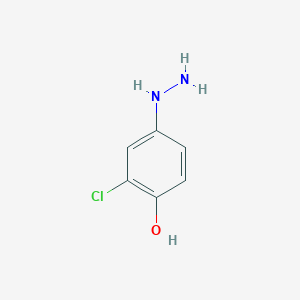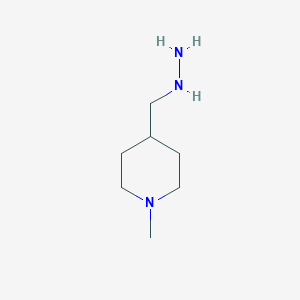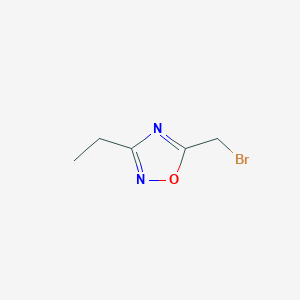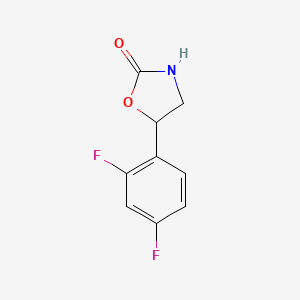![molecular formula C12H11N3O4 B13519799 2-[(6-Nitroquinolin-2-yl)amino]propanoic acid](/img/structure/B13519799.png)
2-[(6-Nitroquinolin-2-yl)amino]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is characterized by its molecular formula C12H11N3O4 and a molecular weight of 261.24 g/mol . The compound features a quinoline ring substituted with a nitro group and an amino acid moiety, making it a unique structure for various applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(6-Nitroquinolin-2-yl)amino]propanoic acid typically involves the reaction of 6-nitroquinoline with alanine under specific conditions. One method includes the reduction of 3-(heteroaryl)-2-(hydroxyimino)propanoic acids with zinc dust and formic acid in the presence of a catalytic amount of iron dust at 60°C for 2 hours . This method ensures high yields and purity of the final product.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned reaction conditions. The process is optimized for yield and cost-effectiveness, ensuring the compound’s availability for various applications.
化学反応の分析
Types of Reactions: 2-[(6-Nitroquinolin-2-yl)amino]propanoic acid undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The quinoline ring can be hydrogenated to form different derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Zinc dust and formic acid are commonly used for reduction reactions.
Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of the original compound, such as amino-substituted quinolines and hydrogenated quinoline derivatives .
科学的研究の応用
2-[(6-Nitroquinolin-2-yl)amino]propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential as a fluorescent probe due to its unique structure.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interact with specific molecular targets.
Industry: It is used in the development of new materials with unique properties
作用機序
The mechanism of action of 2-[(6-Nitroquinolin-2-yl)amino]propanoic acid involves its interaction with specific molecular targets. The nitro group and quinoline ring play crucial roles in binding to enzymes and receptors, leading to various biological effects. The compound’s ability to chelate metal ions also contributes to its activity in biological systems .
類似化合物との比較
Indole-3-acetic acid: A plant hormone with a similar structure but different biological activity.
Quinoline derivatives: Compounds like 2-amino-3-(8-hydroxyquinolin-3-yl)propanoic acid share structural similarities but differ in their specific applications and properties.
Uniqueness: 2-[(6-Nitroquinolin-2-yl)amino]propanoic acid stands out due to its unique combination of a nitro-substituted quinoline ring and an amino acid moiety. This structure imparts distinct chemical and biological properties, making it valuable for various research applications .
特性
分子式 |
C12H11N3O4 |
|---|---|
分子量 |
261.23 g/mol |
IUPAC名 |
2-[(6-nitroquinolin-2-yl)amino]propanoic acid |
InChI |
InChI=1S/C12H11N3O4/c1-7(12(16)17)13-11-5-2-8-6-9(15(18)19)3-4-10(8)14-11/h2-7H,1H3,(H,13,14)(H,16,17) |
InChIキー |
MCTUUISJIKLNAT-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)O)NC1=NC2=C(C=C1)C=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


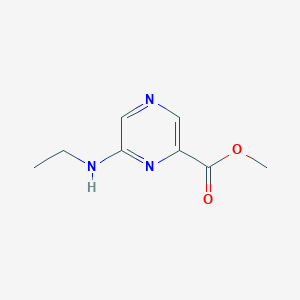
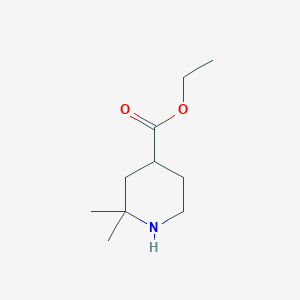
![I+/--(Aminomethyl)bicyclo[2.2.1]hept-5-ene-2-methanol](/img/structure/B13519752.png)
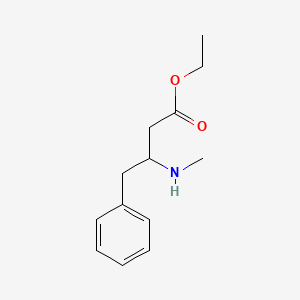
![4-methoxy-5H,6H,7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13519761.png)

